4-(((1H-Benzimidazol-2-ylmethyl)(5,6,7,8-tetrahydroquinolin-8-yl)amino)methyl)-N-(pyridin-2-yl)benzamide
Overview
Description
AMD-9370 is a biochemical.
Scientific Research Applications
Luminescent Properties and Multi-Stimuli Response
This compound exhibits luminescent properties in both DMF solution and solid state, forming nano-aggregates with enhanced emission in aqueous-DMF solution. Its aggregation enhanced emission behavior varies with solvent polarity, and it demonstrates mechanochromic properties with multi-stimuli responsiveness, including reversible transitions between crystalline and amorphous states (Srivastava et al., 2017).
Potent H3 Receptor Antagonism
A class of related compounds has shown potent in vitro binding and functional activities as H3 receptor antagonists. They exhibit selectivity against other neurotransmitter receptors and ion channels, along with acceptable pharmacokinetic properties and a favorable in vivo profile (Zhou et al., 2012).
Anti-inflammatory Activity
Some derivatives of this compound class have demonstrated significant anti-inflammatory activity in vivo, compared to standard drugs, as evaluated against carrageenan-induced paw edema in albino rats (Prajapat & Talesara, 2016).
Complexation Properties with Lanthanides
These compounds have been shown to coordinate with lanthanide ions as tridentate ligands, with complex stability decreasing with the atomic number of the lanthanide. This insight is crucial for understanding their potential in metal-ligand complex formation (Kobayashi et al., 2019).
CDK1 Inhibition
A related compound has been discovered as a potent CDK1 inhibitor, with significant effects on VEGFR-2 kinase activity and tumor cell proliferation. Its synthesis involves catalyzed coupling reactions and sulfur(0) induced benzimidazole formation (Huang et al., 2007).
Synthesis of Water-Soluble Analogues
Research into making more water-soluble analogues of similar compounds has led to the development of variants with significantly higher aqueous solubility and cytotoxicity, retaining unique biochemical characteristics (Bavetsias et al., 2002).
properties
CAS RN |
405204-21-9 |
---|---|
Product Name |
4-(((1H-Benzimidazol-2-ylmethyl)(5,6,7,8-tetrahydroquinolin-8-yl)amino)methyl)-N-(pyridin-2-yl)benzamide |
Molecular Formula |
C30H28N6O |
Molecular Weight |
488.6 g/mol |
IUPAC Name |
4-[[1H-benzimidazol-2-ylmethyl(5,6,7,8-tetrahydroquinolin-8-yl)amino]methyl]-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C30H28N6O/c37-30(35-27-12-3-4-17-31-27)23-15-13-21(14-16-23)19-36(20-28-33-24-9-1-2-10-25(24)34-28)26-11-5-7-22-8-6-18-32-29(22)26/h1-4,6,8-10,12-18,26H,5,7,11,19-20H2,(H,33,34)(H,31,35,37) |
InChI Key |
OZRIBMWKRWFARD-UHFFFAOYSA-N |
SMILES |
C1CC(C2=C(C1)C=CC=N2)N(CC3=CC=C(C=C3)C(=O)NC4=CC=CC=N4)CC5=NC6=CC=CC=C6N5 |
Canonical SMILES |
C1CC(C2=C(C1)C=CC=N2)N(CC3=CC=C(C=C3)C(=O)NC4=CC=CC=N4)CC5=NC6=CC=CC=C6N5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AMD-9370 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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